molecular formula C16H26O2 B11860739 (3,5-Di-tert-butyl-4-methoxyphenyl)methanol CAS No. 93629-17-5

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol

Cat. No.: B11860739
CAS No.: 93629-17-5
M. Wt: 250.38 g/mol
InChI Key: RFEYGJGHESCXRB-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is an organic compound characterized by the presence of bulky tert-butyl groups and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butyl-4-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methylene group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3,5-Di-tert-butyl-4-methoxybenzaldehyde or 3,5-Di-tert-butyl-4-methoxybenzoic acid.

    Reduction: 3,5-Di-tert-butyl-4-methoxyphenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, (3,5-Di-tert-butyl-4-methoxyphenyl)methanol serves as an important building block for the synthesis of more complex organic molecules. Its sterically hindered structure contributes to its utility in creating derivatives with enhanced properties for various applications .

Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. It has been shown to effectively scavenge free radicals, demonstrating comparable activity to established antioxidants like ascorbic acid.

Antimicrobial Activity:
The compound shows promising antimicrobial effects against a variety of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0048
Bacillus mycoides0.0048
Staphylococcus aureus0.0098
Candida albicans0.039

These results suggest that it could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity:
Recent studies have explored the anticancer potential of this compound against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The compound exhibited cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a novel therapeutic agent .

Case Study 1: Anticancer Efficacy

In a study involving human glioblastoma U-87 cells, this compound was found to induce apoptosis and inhibit cell proliferation effectively. The compound's mechanism appears to involve interference with cellular signaling pathways crucial for cancer progression.

Case Study 2: Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties revealed that the compound disrupts bacterial cell membranes and inhibits vital biochemical processes. The study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which (3,5-Di-tert-butyl-4-methoxyphenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups and methoxy group influence the compound’s binding affinity and specificity. For example, its antioxidant activity may involve the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyanisole: Similar structure but with a hydroxyl group instead of a methanol group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a methanol group.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and potential applications. The presence of bulky tert-butyl groups also enhances its stability and influences its interactions with other molecules.

Biological Activity

(3,5-Di-tert-butyl-4-methoxyphenyl)methanol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its unique structure, characterized by a methanol group attached to a phenolic ring with two tert-butyl groups and a methoxy group, enhances its steric bulk and electronic properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22O\text{C}_{15}\text{H}_{22}\text{O}

This compound consists of:

  • Two tert-butyl groups at positions 3 and 5 of the aromatic ring.
  • A methoxy group at position 4.
  • A hydroxymethyl group that contributes to its reactivity and biological interactions.

Antioxidant Properties

This compound exhibits potent antioxidant activity. It effectively scavenges free radicals, which is vital in preventing oxidative stress-related diseases. Research indicates that the compound can significantly reduce oxidative damage in cellular models, contributing to its therapeutic potential in conditions such as cancer and neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It has been demonstrated to reduce markers of inflammation in various biological assays. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against specific bacterial strains. Its structural features may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The phenolic structure allows for the donation of hydrogen atoms to free radicals.
  • Cytokine Modulation : The compound downregulates the expression of pro-inflammatory cytokines.
  • Membrane Interaction : Its hydrophobic nature facilitates interaction with lipid membranes, enhancing its antimicrobial efficacy.

Study on Antioxidant Activity

A study conducted on various phenolic compounds indicated that this compound exhibited a higher antioxidant capacity compared to other similar compounds. The results were quantified using DPPH and ABTS assays, demonstrating a significant reduction in radical concentration.

Anti-inflammatory Study

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Methyl-6-phenylethynylpyridineContains a pyridine ringKnown for neuroprotective effects
4-tert-ButylphenolSimilar phenolic structureExhibits strong antioxidant properties
2,6-Di-tert-butyl-4-methylphenolTwo tert-butyl groupsUsed primarily as an antioxidant

The presence of both tert-butyl and methoxy groups in this compound distinguishes it from these compounds by potentially enhancing solubility and bioactivity.

Properties

CAS No.

93629-17-5

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(3,5-ditert-butyl-4-methoxyphenyl)methanol

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-9,17H,10H2,1-7H3

InChI Key

RFEYGJGHESCXRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CO

Origin of Product

United States

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